![molecular formula C20H23ClN4O2 B299258 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. Additionally, compound X has also been found to inhibit the activity of various protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, compound X has also been found to inhibit the production of various pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of compound X in lab experiments offers several advantages, including its potent activity against cancer cells and its ability to inhibit multiple signaling pathways. However, the use of compound X also has several limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.
Direcciones Futuras
There are several future directions for the research and development of compound X. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of compound X and to identify its potential applications in the treatment of various diseases. Furthermore, the development of novel drug delivery systems for compound X may also enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of compound X involves a multistep reaction process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-chloroacetophenone with 2,5-dimethylpyrrole in the presence of a base to form the intermediate product. This intermediate product is then reacted with hydrazine hydrate and cyclopentanone in the presence of a catalyst to form the final product, compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, compound X has also been found to exhibit antifungal, antibacterial, and anti-inflammatory properties.
Propiedades
Nombre del producto |
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide |
|---|---|
Fórmula molecular |
C20H23ClN4O2 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
N//'-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-N-cyclopentyloxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-13-11-15(14(2)25(13)18-9-7-16(21)8-10-18)12-22-24-20(27)19(26)23-17-5-3-4-6-17/h7-12,17H,3-6H2,1-2H3,(H,23,26)(H,24,27)/b22-12+ |
Clave InChI |
OYQMERVNOYRWMZ-WSDLNYQXSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C(=O)NC3CCCC3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



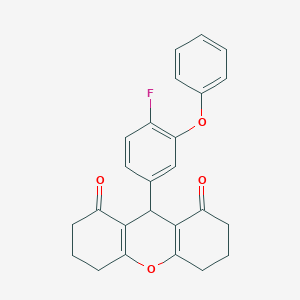

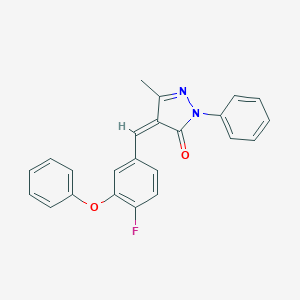
![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)
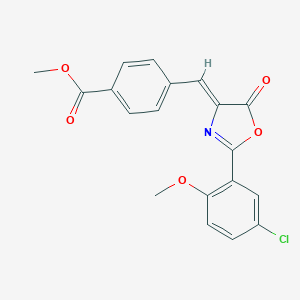
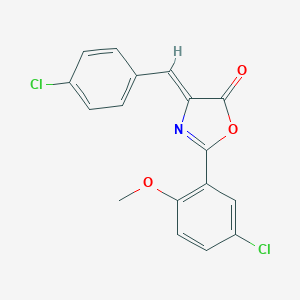

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
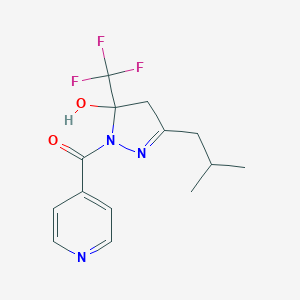
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)